2-(4-butoxyphenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-butoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C12H18OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxyphenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-butoxybenzyl chloride with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol . Another method involves the use of hydrosulfide anion (HS-) to displace a halide ion from an alkyl halide precursor .
Industrial Production Methods
Industrial production of thiols often involves catalytic processes. For example, thiols can be synthesized using hydrogen sulfide (H2S) in the presence of a catalyst . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-butoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2), iodine (I2)
Reducing Agents: Zinc, acids
Nucleophiles: Hydrosulfide anion (HS-), thiourea
Major Products Formed
Disulfides: Formed from the oxidation of thiols
Thioethers: Formed from nucleophilic substitution reactions
Scientific Research Applications
2-(4-butoxyphenyl)ethane-1-thiol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)ethane-1-thiol involves its ability to undergo thiol-disulfide exchange reactions. This compound can form disulfide bonds with other thiols, which is essential in maintaining the structural integrity of proteins and enzymes . The thiol group can also act as a nucleophile, participating in various substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol (C2H5SH): A simple thiol with a similar sulfur-hydrogen group.
2-butene-1-thiol (C4H8S): Another thiol with a different alkyl group attached to the sulfur.
3-methyl-1-butanethiol (C5H12S): A thiol known for its strong odor, similar to 2-(4-butoxyphenyl)ethane-1-thiol.
Uniqueness
This compound is unique due to its specific structure, which includes a butoxyphenyl group. This structural feature imparts distinct chemical properties and reactivity compared to simpler thiols .
Properties
CAS No. |
1907769-34-9 |
---|---|
Molecular Formula |
C12H18OS |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.